N-(5-methylpyridin-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
Description
Properties
Molecular Formula |
C13H11N5O |
|---|---|
Molecular Weight |
253.26 g/mol |
IUPAC Name |
N-(5-methylpyridin-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C13H11N5O/c1-9-3-4-11(15-8-9)16-13(19)10-7-12-14-5-2-6-18(12)17-10/h2-8H,1H3,(H,15,16,19) |
InChI Key |
LHZXYNRQSXDDLS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)C2=NN3C=CC=NC3=C2 |
Origin of Product |
United States |
Preparation Methods
Cyclization Conditions
In CN103896951A , sodium methoxide in toluene facilitates cyclization between 3,3-dimethoxypropionate and formate, yielding intermediates that undergo acid-catalyzed ring closure with 3-methyl-5-aminopyrazole. For example, acetic acid in toluene at 35–45°C for 48 hours achieves 78.3% yield of methyl 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate.
Table 1: Key Cyclization Parameters from Patent CN103896951A
| Parameter | Condition | Yield |
|---|---|---|
| Solvent | Toluene | – |
| Acid Catalyst | Acetic acid | – |
| Temperature | 35–45°C | 78.3% |
| Reaction Time | 48 hours | – |
Functionalization at Position 2
The carboxyl group at position 2 is critical for subsequent amidation. Hydrolysis of ethyl pyrazolo[1,5-a]pyrimidine-2-carboxylate to the carboxylic acid is achieved using NaOH or KOH in aqueous or alcoholic media.
Ester Hydrolysis
In Example 5 of CN103896951A, 20.5 g of methyl ester reacted with 6 g NaOH in water at 25–35°C for 4 hours, yielding 17.1 g (97%) of 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid.
Table 2: Hydrolysis Conditions and Outcomes
| Substrate | Base | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Methyl ester | NaOH | Water | 25–35°C | 97% |
| Ethyl ester | KOH | Ethanol | 0–5°C | 97.7% |
Spectral Characterization
Post-synthesis validation relies on NMR and mass spectrometry. For example, 1H NMR of methyl 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate shows signals at δ 9.19 (dd, J=2.1 Hz, 1H), 8.91 (d, J=2.1 Hz, 1H), and 2.54 ppm (s, 3H). The carboxylic acid derivative exhibits a singlet at δ 6.65 ppm (1H) and a methyl group at δ 2.46 ppm.
Industrial Scalability and Yield Optimization
The patent CN103896951A highlights scalability, with yields exceeding 70% for multi-gram syntheses. Key factors include:
Chemical Reactions Analysis
Core Reactivity: Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine core undergoes characteristic reactions at its electron-deficient positions (C3, C5, and C7), with regioselectivity governed by substituents and reaction conditions.
Key Reactions:
Example: Chlorination of the pyrazolo[1,5-a]pyrimidine core with POCl₃ yields 5,7-dichloro derivatives, which serve as intermediates for further functionalization . The C5 position is more reactive due to lower electron density compared to C7 .
Functionalization at the Carboxamide Group
The carboxamide moiety participates in hydrolysis and coupling reactions, enabling diversification of the compound’s pharmacological profile.
Reaction Pathways:
-
Hydrolysis: Acidic or basic conditions convert the carboxamide to a carboxylic acid (e.g., using NaOH/EtOH at reflux) .
-
Amide Bond Formation: Reactivity with amines (e.g., morpholine, piperazine) under EDCI/HOBt conditions yields secondary amides .
Data Table:
Substituent-Directed Reactivity
The 5-methylpyridin-2-yl group influences reactivity through steric hindrance and electronic effects:
Impact of Substituents:
-
Steric Effects: Bulky groups at the pyridine’s ortho position reduce accessibility for electrophilic substitution .
-
Electronic Effects: Electron-withdrawing substituents (e.g., CF₃) enhance electrophilic attack at the pyrimidine core .
Regioselectivity in Substitution:
-
Methyl groups at C6 increase electrophilic reactivity at C5 by 10-fold compared to unsubstituted analogs .
-
Substitutions at C5 improve binding affinity for kinase targets (e.g., PDE2A, CK2) .
Photoreactivity and Stability
Phototoxicity studies reveal that nitrogen-linked heteroaryl substituents at C5 mitigate undesired photoreactivity by stabilizing excited states . For example:
-
Compound 20 (5-(3-methyl-1H-1,2,4-triazol-1-yl) derivative) shows reduced phototoxicity (IC₅₀ > 100 µM) compared to non-heteroaryl analogs .
Mechanistic Insights from Structural Studies
X-ray crystallography of PDE2A-bound derivatives (e.g., 20 ) demonstrates:
-
Hydrogen Bonding: The carboxamide forms H-bonds with Glu⁶⁷⁶ and Asn⁷⁰³ .
-
Hydrophobic Interactions: The pyridine’s methyl group occupies a hydrophobic pocket near Leu⁶⁴⁹ .
Key Structural Parameters:
| Parameter | Value (Å) | Role in Reactivity | Source |
|---|---|---|---|
| C5–N bond length | 1.34 | Facilitates nucleophilic attack | |
| Pyridine ring planarity | < 0.1 Å deviation | Enhances π-stacking with targets |
Comparative Reactivity with Analogues
Substituents at C5 and C6 significantly alter reactivity:
| Compound | C5 Substituent | C6 Substituent | PDE2A IC₅₀ (nM) | CK2 Inhibition (%) | Source |
|---|---|---|---|---|---|
| 5 (unsubstituted) | H | H | 8.2 | 45 | |
| 6 (5-CH₃, 6-CH₃) | CH₃ | CH₃ | 0.61 | 92 | |
| 20 (5-triazolyl) | 3-methyltriazol | CH₃ | 0.48 | 98 |
Synthetic Optimization Strategies
Recent advances highlight microwave-assisted synthesis for improved regioselectivity:
-
Microwave Conditions: 120°C, 20 mins → 7-aminopyrazolo[1,5-a]pyrimidine (98% yield) .
-
Solvent-Free Protocols: Reduce side products (e.g., <5% dimerization) .
Degradation Pathways
Under oxidative conditions (H₂O₂, pH 7.4), the pyrazolo[1,5-a]pyrimidine core undergoes:
Scientific Research Applications
Anticancer Activity
The compound has shown significant promise in the field of oncology. Studies indicate that it can inhibit tumor cell proliferation by modulating key signaling pathways involved in cell growth and survival. For instance, preliminary investigations on various cancer cell lines have revealed notable cytotoxic effects:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung) | 12.5 |
| MCF-7 (Breast) | 15.0 |
These findings suggest that N-(5-methylpyridin-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide could serve as a lead compound for developing new anticancer agents, potentially targeting specific cancer types through structural optimization and functionalization of the pyrazolo[1,5-a]pyrimidine core .
Anti-inflammatory Effects
Research has also indicated that this compound may possess anti-inflammatory properties. The structural characteristics suggest mechanisms that could inhibit pro-inflammatory cytokines, which are critical in various inflammatory diseases. Such properties were evaluated through in vitro assays that demonstrated the compound's ability to reduce inflammation markers significantly .
Antimicrobial Properties
In addition to its anticancer and anti-inflammatory activities, this compound has been tested for antimicrobial efficacy. Studies showed that derivatives of pyrazolo[1,5-a]pyrimidine exhibit activity against various bacterial strains:
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
These results highlight the compound's potential as an antimicrobial agent, paving the way for further exploration in treating infections caused by resistant bacterial strains .
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound is crucial for understanding its biological activity. Modifications at specific positions on the pyrazolo[1,5-a]pyrimidine scaffold can significantly enhance its potency and selectivity against various targets. For example, substituting different functional groups at the 3 or 4 positions of the pyrimidine ring has shown to improve anticancer activity .
Case Studies
Case Study 1: Inhibition of TrkA Enzyme
A study focused on the inhibition of the TrkA enzyme demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine with a picolinamide moiety exhibited IC50 values as low as 1.7 nM. This highlights the potential for developing targeted therapies for neurotrophic receptor tyrosine kinases (NTRKs), which are implicated in various cancers .
Case Study 2: Antimicrobial Efficacy
Another significant study evaluated the antimicrobial properties of several derivatives derived from this compound. The compounds were tested against clinical isolates of Staphylococcus aureus and Escherichia coli using disc diffusion methods, revealing promising antibacterial activity that warrants further investigation .
Mechanism of Action
The mechanism of action of N-(5-methylpyridin-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Physicochemical Properties
- Lipophilicity : The target compound’s methylpyridine group contributes to moderate logP values (~2–3), whereas analogs with trifluoromethyl ( ) or diphenyl ( ) groups exhibit higher logP (>4), impacting bioavailability.
- Crystallinity : X-ray data for 8b () confirmed regioselective synthesis, a critical factor in reproducibility and formulation . The target compound’s synthesis likely follows similar regiochemical pathways but requires verification.
Biological Activity
N-(5-methylpyridin-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, enzymatic inhibition, and other therapeutic potentials.
Overview of Pyrazolo[1,5-a]pyrimidines
Pyrazolo[1,5-a]pyrimidines are known for their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The structural diversity of these compounds allows for various modifications that can enhance their pharmacological profiles. This compound is particularly notable for its potential as a selective protein inhibitor and its promising anticancer activity.
Table 1: Biological Activities of Pyrazolo[1,5-a]pyrimidines
| Activity Type | Example Compounds | Observed Effects |
|---|---|---|
| Anticancer | N-(5-methylpyridin-2-yl) derivatives | Significant growth inhibition in cancer cell lines |
| Enzymatic Inhibition | Various derivatives | Inhibition of specific kinases and enzymes |
| Antimicrobial | Selected derivatives | Activity against bacterial and viral pathogens |
Anticancer Activity
Recent studies have demonstrated that this compound exhibits potent anticancer properties. In vitro assays have shown that this compound can inhibit the proliferation of various cancer cell lines, including HeLa and MDA-MB-231. The mechanism of action appears to involve the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
Case Study: In Vitro Efficacy
A study reported that this compound achieved a mean growth inhibition (GI%) of approximately 43.9% across 56 different cancer cell lines. This significant inhibition underscores its potential as a lead compound for further development in cancer therapy .
Enzymatic Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes involved in cancer progression. For instance, molecular docking studies suggest that it binds effectively to CDK2 and TRKA receptors, demonstrating a dual inhibitory action that could be beneficial in treating cancers driven by these pathways .
Table 2: Enzyme Inhibition Data
| Enzyme Target | Binding Affinity (Kd) | Inhibition Percentage |
|---|---|---|
| CDK2 | 50 nM | 70% |
| TRKA | 30 nM | 65% |
Additional Biological Activities
Beyond its anticancer properties, this compound has shown promise in other therapeutic areas:
- Antimicrobial Activity : Some derivatives exhibit activity against various bacteria and viruses.
- Anti-inflammatory Effects : The compound has been linked to reduced inflammatory markers in preclinical models .
- CNS Activity : Certain derivatives have been explored for their potential neuroprotective effects .
Structure-Activity Relationship (SAR)
The biological activity of pyrazolo[1,5-a]pyrimidines is significantly influenced by their structural features. Modifications to the pyridine or carboxamide groups can enhance potency and selectivity for specific targets. For instance, substituents at the 5-position of the pyridine ring have been shown to improve anticancer efficacy .
Q & A
Q. Advanced
- Metabolic Stability : Incubate compounds with liver microsomes (human/rodent) and monitor degradation via LC-MS. For example, trifluoromethyl groups reduce CYP450-mediated metabolism .
- Plasma Protein Binding : Use ultrafiltration or equilibrium dialysis to measure free fraction .
- In Vivo PK : Administer IV/PO doses in rodents, collect plasma at intervals, and calculate parameters (e.g., t, AUC) .
How do researchers assess in vitro inhibitory activity against proteases like cathepsins?
Q. Basic
- Fluorogenic Assays : Use substrates like Z-FR-AMC for cathepsin K/B. Pre-incubate enzymes with inhibitors (1–100 µM), measure fluorescence (Ex/Em: 380/460 nm), and calculate IC via nonlinear regression .
- Controls : Include positive controls (e.g., E-64 for cathepsins) and vehicle (DMSO <0.1%) .
What strategies resolve discrepancies in biological activity data across studies?
Q. Advanced
- Compound Purity : Verify via HPLC (>95% purity) to exclude impurities skewing results .
- Assay Conditions : Standardize pH, temperature, and enzyme concentrations. For example, cathepsin K activity varies significantly at pH 5.5 vs. 7.0 .
- Cell Line Variability : Compare activity in multiple models (e.g., cancer cell lines vs. primary cells) .
How can in silico modeling guide the design of derivatives with improved target affinity?
Q. Advanced
- Docking Studies : Use software like AutoDock to predict binding modes with target proteins (e.g., cathepsin K's active site). Prioritize derivatives with hydrogen bonds to Cys25 or His162 .
- QSAR Models : Corrogate substituent electronic parameters (Hammett σ) with IC values to predict potency .
What safety protocols are critical during synthesis and handling?
Q. Basic
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
